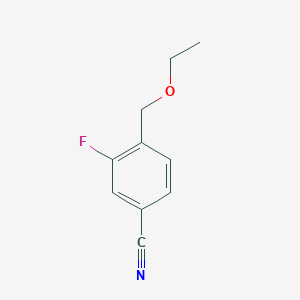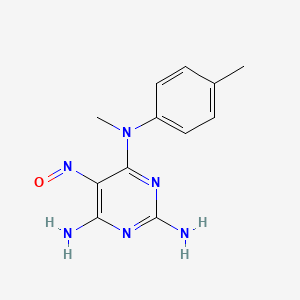
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
N-Methylation and N-Phenylation: The introduction of the N-methyl and N-(4-methylphenyl) groups can be achieved through nucleophilic substitution reactions using methylating agents (e.g., methyl iodide) and aryl halides (e.g., 4-methylphenyl chloride).
Nitrosation: The nitroso group can be introduced by treating the intermediate compound with nitrosating agents like sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-N-methyl-4-N-(4-methylphenyl)-pyrimidine-2,4,6-triamine: Lacks the nitroso group, which may result in different reactivity and applications.
4-N-methyl-4-N-phenyl-5-nitrosopyrimidine-2,4,6-triamine: Similar structure but without the methyl group on the phenyl ring.
4-N-methyl-4-N-(4-methylphenyl)-pyrimidine-2,4,6-triamine: Similar structure but without the nitroso group.
Properties
CAS No. |
6939-56-6 |
|---|---|
Molecular Formula |
C12H14N6O |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H14N6O/c1-7-3-5-8(6-4-7)18(2)11-9(17-19)10(13)15-12(14)16-11/h3-6H,1-2H3,(H4,13,14,15,16) |
InChI Key |
UESYSZZCUNHOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C2=NC(=NC(=C2N=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




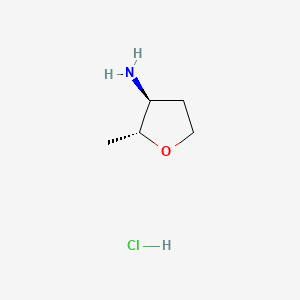

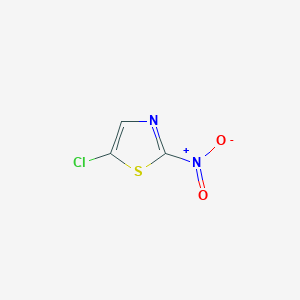
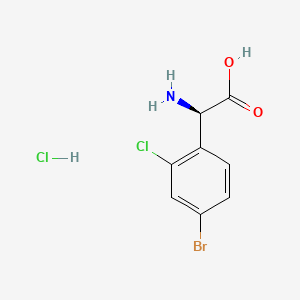
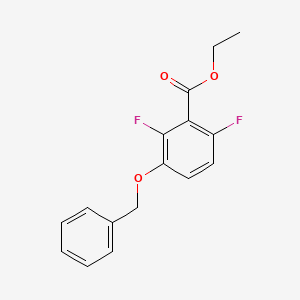
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

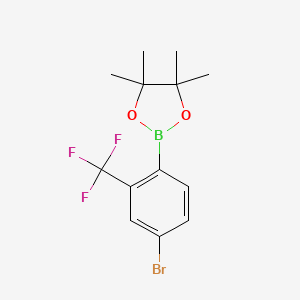
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)

